![molecular formula C9H17NO3Si B14339388 Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate CAS No. 96304-79-9](/img/structure/B14339388.png)
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate is an organic compound that features a cyano group, a trimethylsilyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate typically involves the reaction of a cyano-containing precursor with a trimethylsilylating agent. One common method involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate exerts its effects depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at certain sites on the molecule. The cyano group can participate in various reactions, including nucleophilic addition and substitution, which are crucial in the formation of more complex structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(trimethylsilyl)oxy]butanoate
- Ethyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate
- Methyl 3-cyano-3-[(tert-butyldimethylsilyl)oxy]butanoate
Uniqueness
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate is unique due to the presence of both a cyano group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
96304-79-9 |
|---|---|
Molecular Formula |
C9H17NO3Si |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
methyl 3-cyano-3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C9H17NO3Si/c1-9(7-10,6-8(11)12-2)13-14(3,4)5/h6H2,1-5H3 |
InChI Key |
RMKHGIBUVOMSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
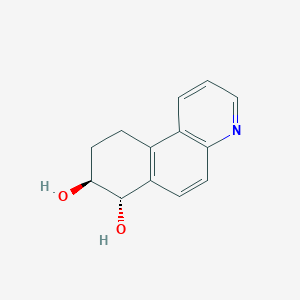
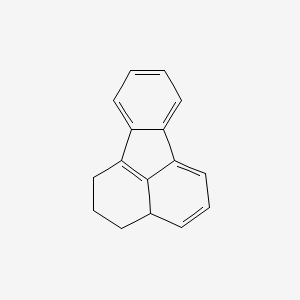
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
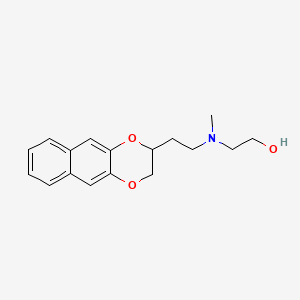
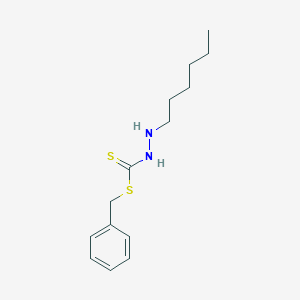
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
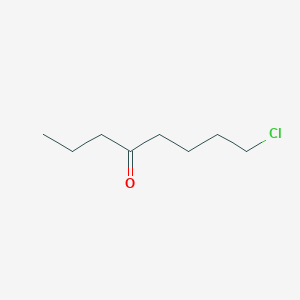
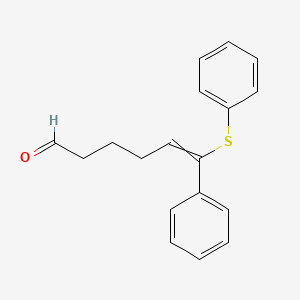
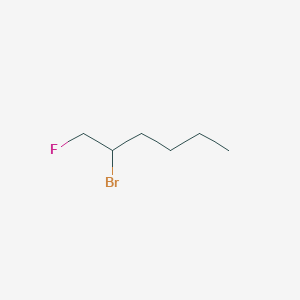
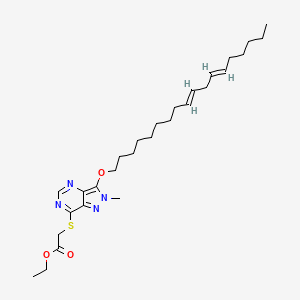
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
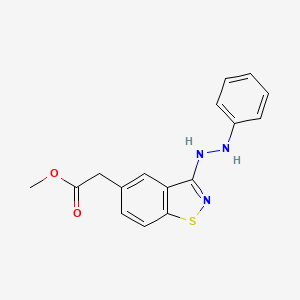
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
